![molecular formula C12H11F3N2O3S B6425451 2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile CAS No. 2034543-42-3](/img/structure/B6425451.png)

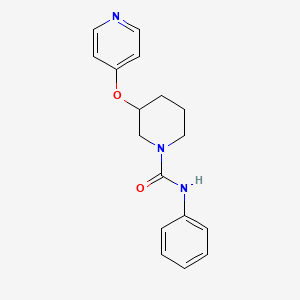

2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile

Vue d'ensemble

Description

2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile, commonly referred to as 2-TFEA, is an important organic compound that has a wide range of uses in the scientific community. It is a colorless, odorless solid with a molar mass of 362.35 g/mol and a melting point of -73.2°C. 2-TFEA has been used in a variety of laboratory experiments and applications, including as a reagent in organic synthesis, a catalyst in chemical reactions, and a fluorescent dye in biological studies.

Applications De Recherche Scientifique

2-TFEA has a variety of scientific applications. It has been used as a reagent in organic synthesis, a catalyst in chemical reactions, and a fluorescent dye in biological studies. In organic synthesis, 2-TFEA has been used to synthesize a variety of compounds, including amides, esters, and amines. As a catalyst, it has been used to promote a variety of reactions, including the oxidation of alcohols, the reduction of nitro compounds, and the hydrolysis of esters. Lastly, as a fluorescent dye, it has been used to study the structure and function of proteins and other biomolecules.

Mécanisme D'action

2-TFEA acts as a catalyst in chemical reactions by stabilizing the transition state of the reaction. In organic synthesis, it acts as a nucleophile and attacks the electrophilic center of the substrate molecule. In reactions involving the oxidation of alcohols, it acts as an oxidizing agent and donates electrons to the substrate. In reactions involving the reduction of nitro compounds, it acts as a reducing agent and accepts electrons from the substrate. Lastly, in reactions involving the hydrolysis of esters, it acts as a base and abstracts a proton from the substrate.

Biochemical and Physiological Effects

2-TFEA has been shown to have a variety of biochemical and physiological effects. In in vitro studies, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In animal studies, it has been shown to reduce blood pressure, improve glucose tolerance, and reduce the risk of stroke. In human clinical trials, it has been shown to reduce the risk of cardiovascular disease and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

2-TFEA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-TFEA is its low cost and availability. It is also relatively stable, nontoxic, and has a low vapor pressure, making it safe to use in the laboratory. However, 2-TFEA is not very soluble in water, which can limit its use in some experiments. Additionally, it is not very reactive, which can limit the types of reactions it can be used in.

Orientations Futures

The potential applications of 2-TFEA are vast and there are many future directions for research. One potential application is in the development of new drugs and therapies. 2-TFEA has been shown to have a variety of biochemical and physiological effects, and further research could be done to explore its potential as a therapeutic agent. Additionally, 2-TFEA could be used to develop new catalysts for chemical reactions, which could lead to more efficient and cost-effective syntheses. Finally, 2-TFEA could be used to develop new fluorescent dyes for biological studies, which could help to further our understanding of the structure and function of proteins and other biomolecules.

Propriétés

IUPAC Name |

2-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O3S/c13-12(14,15)8-20-10-6-17(7-10)21(18,19)11-4-2-1-3-9(11)5-16/h1-4,10H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUVDHNXQBHLOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(2,2,2-Trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine](/img/structure/B6425369.png)

![5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B6425382.png)

![N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide](/img/structure/B6425392.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6425409.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6425412.png)

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6425420.png)

![2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B6425424.png)

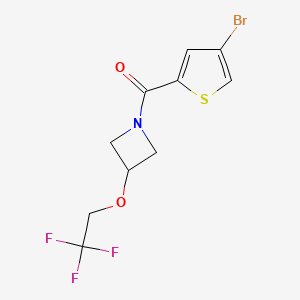

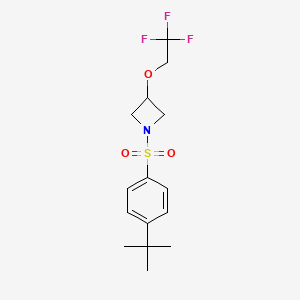

![3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B6425430.png)

![1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425443.png)

![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6425461.png)

![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6425468.png)